molecular formula C18H27ClN4O3 B5620022 8-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one

8-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5620022
M. Wt: 382.9 g/mol
InChI Key: LAMBNXZMQJIHMI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diazaspirodecanone derivatives, including compounds similar to the one , typically involves multi-step chemical processes. These processes may include the condensation of chalcone derivatives with hydrazine hydrate in propanoic acid solution to create pyrazolyl propanone derivatives (Sid et al., 2013). Another approach involves the reaction of nitrilimides with furanone derivatives to synthesize diazaspiro[4.4]nona and tetrazaspiro[4.5]deca-diene derivatives (Farag et al., 2008).

Molecular Structure Analysis

The molecular structure and spectroscopic data of related compounds have been determined using various techniques, including X-ray diffraction analysis and vibrational spectra (Viji et al., 2020). These analyses help in understanding the geometric configuration, bond lengths, angles, and intramolecular interactions, crucial for elucidating the compound's chemical behavior.

Chemical Reactions and Properties

Compounds in this category participate in a range of chemical reactions, showcasing their reactivity and potential for further chemical modifications. The reactions include alkylation, cycloaddition, and condensation, leading to the formation of various heterocyclic systems (De Crescentini et al., 2016). These reactions are pivotal in exploring the chemical space around the core structure for potential biological activity.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are determined by the molecular framework and substituents present in the compound. For example, crystal structure analysis provides insight into the compound's solid-state conformation, essential for understanding its stability and interaction with biological targets (Kumarasinghe et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophiles and electrophiles, acid-base behavior, and redox characteristics, are influenced by the functional groups attached to the diazaspirodecanone core. Studies on similar compounds highlight their potential as ligands for biological receptors, indicating a rich area for exploring pharmacological properties (Li et al., 2019).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many pyrazole derivatives have shown biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for this compound could involve further studies to determine its potential uses. Given the known biological activities of pyrazole derivatives, it could be studied for potential medicinal applications .

properties

IUPAC Name

8-[3-(4-chloropyrazol-1-yl)propanoyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27ClN4O3/c1-26-10-2-6-22-14-18(11-17(22)25)4-8-21(9-5-18)16(24)3-7-23-13-15(19)12-20-23/h12-13H,2-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMBNXZMQJIHMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CC2(CCN(CC2)C(=O)CCN3C=C(C=N3)Cl)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one

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